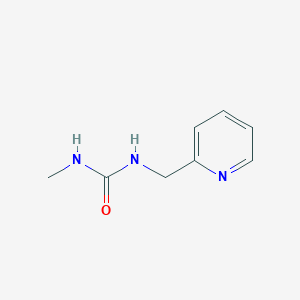

1-Methyl-3-(pyridin-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

1-Methyl-3-(pyridin-2-ylmethyl)urea derivatives have been designed and synthesized to serve as antiproliferative agents. These compounds have shown significant effects in inhibiting the proliferation of various cancer cell lines, including A549, HCT-116, and PC-3 . The antiproliferative activity is a crucial aspect of cancer treatment research, aiming to halt the growth and spread of cancer cells.

Apoptosis Induction

Further studies on these urea derivatives have confirmed their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells without affecting healthy cells, making it a valuable application in cancer therapy.

Cell Cycle Arrest

The compounds have also been observed to arrest the cell cycle in the G1 phase . This application is significant as controlling the cell cycle can prevent the replication of cancer cells, providing another strategy to combat cancer growth.

BRAF Inhibitors

Some derivatives of 1-Methyl-3-(pyridin-2-ylmethyl)urea have potential as BRAF inhibitors . BRAF is a protein that, when mutated, can contribute to cancer development. Inhibiting this protein can be an effective way to treat cancers with BRAF mutations.

Synthesis of Anticancer Agents

The synthesis process of these urea derivatives is itself an important application. It allows for the creation of new anticancer agents that can be further optimized for increased efficacy and selectivity .

Medicinal Chemistry

In medicinal chemistry, the diaryl urea fragments are essential components. The design and synthesis of 1-Methyl-3-(pyridin-2-ylmethyl)urea derivatives contribute to the development of new drugs with potential anticancer properties .

Targeted Drug Design

These compounds are part of a broader effort in targeted drug design. By focusing on specific molecular targets expressed in cancer cells, researchers aim to develop treatments that are more effective and have fewer side effects .

Chemotype Development

The 1-Methyl-3-(pyridin-2-ylmethyl)urea skeleton is considered a new chemotype for designing effective antiproliferative agents. This opens up possibilities for the discovery of novel therapeutic compounds .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines

Mode of Action

For instance, in the Biginelli Reaction, an aldehyde, a ß-ketoester, and urea undergo an acid-catalyzed, three-component reaction to synthesize dihydropyrimidones . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might interact with its targets through similar chemical reactions.

Biochemical Pathways

For example, urea is a key component in the urea cycle, a series of biochemical reactions in the liver that convert ammonia into urea .

Result of Action

Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might also exhibit antiproliferative activity, potentially by interfering with cell division or other cellular processes.

Eigenschaften

IUPAC Name |

1-methyl-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUZFXRWRWTGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(pyridin-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)